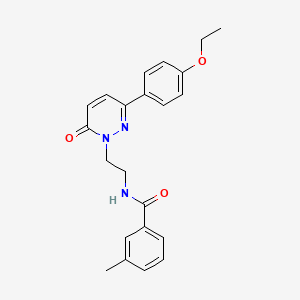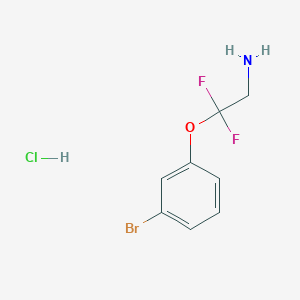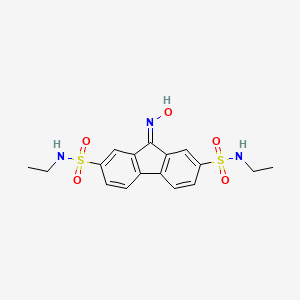![molecular formula C19H21FN2O4S B2472437 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 682762-91-0](/img/structure/B2472437.png)
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound combines the indole moiety with a benzenesulfonamide group, which may enhance its biological activity and specificity.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:
-
Synthesis of the Indole Derivative: : The indole nucleus can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde
-
Formation of the Ethyl Linker: : The ethyl linker can be introduced by reacting the indole derivative with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
-
Attachment of the Benzenesulfonamide Group: : The final step involves the sulfonation of the ethylated indole derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
-
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit significant activity due to the presence of the indole moiety, which is known for its interaction with various biological targets. It could be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Medicine
In medicine, the compound’s potential therapeutic applications are of great interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound is structurally similar but lacks the benzenesulfonamide group.
2,5-Dimethoxybenzenesulfonamide: This compound contains the benzenesulfonamide group but lacks the indole moiety.
Uniqueness
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is unique due to the combination of the indole and benzenesulfonamide groups. This dual functionality may confer enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)19-11-14(25-2)5-7-18(19)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIIZVEJUHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2472355.png)
![3-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472356.png)

![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2472360.png)

![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)


![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2472368.png)
![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)



